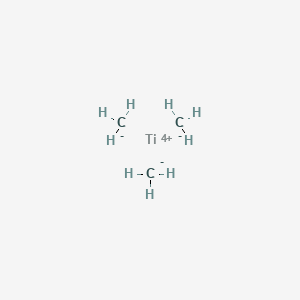
Carbanide;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;titanium(4+), also known as titanium carbide, is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness, high melting point, and excellent resistance to wear, corrosion, and heat. These properties make it an ideal candidate for various industrial applications, including cutting tools, coatings, and high-temperature structural materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium carbide can be synthesized using several methods, including:
Carbothermal Reduction: This method involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures (around 1,973–2,373 K).
Sol-Gel Process: This chemical route involves the preparation of titanium carbide powders from tetrabutyl titanate and sucrose.
Chemical Vapor Deposition (CVD): This method involves the deposition of titanium carbide from gaseous precursors onto a substrate.
Industrial Production Methods
The industrial production of titanium carbide typically involves carbothermal reduction due to its cost-effectiveness and scalability. The process involves mixing titanium dioxide with carbon and heating the mixture in a controlled atmosphere to produce titanium carbide .
Chemical Reactions Analysis
Types of Reactions
Titanium carbide undergoes various chemical reactions, including:
Oxidation: Titanium carbide can be oxidized to form titanium dioxide and carbon dioxide at high temperatures.
Reduction: It can be reduced to titanium metal and carbon under specific conditions.
Substitution: Titanium carbide can participate in substitution reactions where carbon atoms are replaced by other elements, such as nitrogen or boron.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Requires a reducing agent, such as hydrogen or magnesium, at elevated temperatures.
Substitution: Involves the use of reactive gases, such as nitrogen or boron trifluoride, at high temperatures.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).
Reduction: Titanium metal (Ti) and carbon ©.
Substitution: Titanium nitride (TiN) or titanium boride (TiB₂).
Scientific Research Applications
Titanium carbide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which titanium carbide exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for cutting tools and wear-resistant coatings. Additionally, its electrical conductivity and chemical inertness allow it to function as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tungsten Carbide (WC): Similar in hardness and used in cutting tools and wear-resistant applications.
Vanadium Carbide (VC): Known for its high hardness and used as an abrasive and in hard alloys.
Uniqueness
Titanium carbide stands out due to its combination of high hardness, thermal stability, and chemical resistance. It also has a lower density compared to tungsten carbide, making it advantageous for applications where weight is a critical factor .
Properties
CAS No. |
121472-27-3 |
|---|---|
Molecular Formula |
C3H9Ti+ |
Molecular Weight |
92.97 g/mol |
IUPAC Name |
carbanide;titanium(4+) |
InChI |
InChI=1S/3CH3.Ti/h3*1H3;/q3*-1;+4 |
InChI Key |
BIFZQFFLEQNCHI-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















